2-Butyryloxazole

Vue d'ensemble

Description

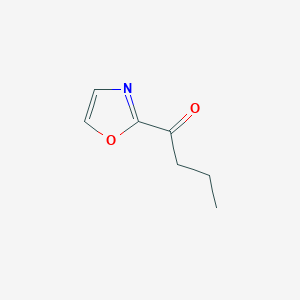

2-Butyryloxazole is a heterocyclic compound with the molecular formula C₇H₉NO₂. It is an important intermediate used in the synthesis of various compounds for pharmaceutical and agrochemical industries. The structure of this compound consists of a five-membered oxazole ring with a butyryl group attached to it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryloxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with butyric acid under acidic conditions. Another method includes the cyclization of N-(2-hydroxyphenyl)butyramide using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butyryloxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole-2-carboxylic acids.

Reduction: Reduction reactions can convert it into oxazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxazole-2-carboxylic acids, oxazoline derivatives, and various substituted oxazoles .

Applications De Recherche Scientifique

Chemistry

2-Butyryloxazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create more complex molecules. Key applications include:

- Building Block for Pharmaceuticals: It is used in the synthesis of bioactive compounds, contributing to drug discovery efforts.

- Material Science: Employed in the development of polymers and other materials due to its unique reactivity.

Biology

Research has indicated that this compound exhibits potential biological activities, which are being explored for therapeutic applications:

- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Properties: Investigations into its mechanism of action reveal that it may modulate inflammatory pathways, providing insights for developing anti-inflammatory drugs.

Medicine

The medical applications of this compound are particularly promising:

- Cancer Research: Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects: Ongoing research is examining its role in protecting neuronal cells from oxidative stress, which could lead to treatments for neurodegenerative diseases.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Used in synthesis of novel drug candidates |

| Biology | Antimicrobial activity | Effective against E. coli and Staphylococcus aureus |

| Medicine | Cancer treatment | Inhibits growth in MDA-MB-231 breast cancer cells |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound derivatives. The results indicated significant inhibition against Gram-positive bacteria, supporting its use as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that it reduced cell viability and induced apoptosis in MDA-MB-231 cells, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-Butyryloxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Comparison: 2-Butyryloxazole is unique due to its butyryl group, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Activité Biologique

2-Butyryloxazole is a member of the benzoxazole family, which is known for its diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its benzoxazole core, which consists of a benzene ring fused to an oxazole ring. The butyryl group at the second position contributes to its unique properties and biological activities. Understanding the structure-activity relationship (SAR) of this compound is crucial for evaluating its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The compound demonstrated IC50 values in the low micromolar range against several cancer types, including HeLa and MCF-7 cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Cytotoxicity |

| MCF-7 | 8.0 | Cytotoxicity |

| L929 (normal) | >50 | Non-toxic |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while demonstrating lower efficacy against Gram-negative strains such as Escherichia coli . The minimal inhibitory concentrations (MIC) for selected derivatives are summarized below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Bacillus subtilis |

| Derivative A | 64 | Staphylococcus aureus |

| Derivative B | 128 | Escherichia coli |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In vitro assays revealed that this compound significantly reduced the production of inflammatory mediators in activated macrophages .

Case Studies

- Cancer Cell Line Study : A recent study assessed the cytotoxicity of various benzoxazole derivatives, including this compound, on multiple cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with this compound emerging as a potent candidate for further development .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, researchers synthesized several analogs of benzoxazoles and tested their activity against common pathogens. The findings underscored the potential of this compound as an effective antimicrobial agent, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications at the benzoxazole core significantly influence its pharmacological profile:

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXIELECAJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642033 | |

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-24-2 | |

| Record name | 1-(2-Oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.